molecular formula C25H20N4O5 B1139157 Azilsartan-d5 CAS No. 1346599-45-8

Azilsartan-d5

Cat. No.: B1139157
CAS No.: 1346599-45-8
M. Wt: 461.5 g/mol
InChI Key: KGSXMPPBFPAXLY-ZBJDZAJPSA-N
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Description

TAK-536 D5, also known as Azilsartan-d5, is a deuterium-labeled version of Azilsartan. Azilsartan is a potent and specific antagonist of the angiotensin II type 1 receptor. This compound is primarily used in scientific research to study the effects of angiotensin II receptor antagonism .

Biochemical Analysis

Biochemical Properties

Azilsartan D5, like Azilsartan, functions as an antagonist of the angiotensin II type 1 receptor (AT1) . It has shown higher affinity, a more potent inhibitory effect, and slower dissociation from the angiotensin receptor II type I than other ARBs .

Cellular Effects

In cell-based assay systems, Azilsartan has shown pleiotropic features . It enhanced adipogenesis and exerted greater effects than valsartan on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin .

Molecular Mechanism

Azilsartan D5, like Azilsartan, antagonizes the AT1 receptor for angiotensin II (ANG II) . It blocks the action of angiotensin II at the AT1 receptor, a hormone that contracts blood vessels and reduces water excretion through the kidneys .

Temporal Effects in Laboratory Settings

Azilsartan D5, like Azilsartan, has a bioavailability of about 60%, a tmax of 1.5–3 hr, and a half-life of approximately 11 hr . This suggests that the effects of Azilsartan D5 in laboratory settings may change over time due to its pharmacokinetic properties.

Dosage Effects in Animal Models

In animal models, Azilsartan has shown to reduce blood pressure significantly better than maximal clinical doses of valsartan or olmesartan

Metabolic Pathways

Azilsartan is metabolized by cytochrome P450 2C9 to MII (mainly) and MI metabolites by O-dealkylation and decarboxylation, respectively These metabolites do not contribute to the pharmacological activity of Azilsartan

Preparation Methods

The synthesis of TAK-536 D5 involves the incorporation of deuterium atoms into the Azilsartan molecule. The general synthetic route includes the following steps:

Industrial production methods for TAK-536 D5 are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions and purification processes.

Chemical Reactions Analysis

TAK-536 D5 undergoes various chemical reactions, including:

    Oxidation: TAK-536 D5 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: TAK-536 D5 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TAK-536 D5 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

TAK-536 D5 is compared with other angiotensin II receptor blockers such as candesartan and valsartan. The uniqueness of TAK-536 D5 lies in its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. Similar compounds include:

TAK-536 D5 offers advantages in terms of stability and research applications due to its deuterium labeling, making it a valuable tool in scientific studies.

Properties

IUPAC Name

3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSXMPPBFPAXLY-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747075
Record name 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-45-8
Record name 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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